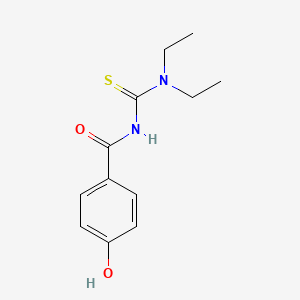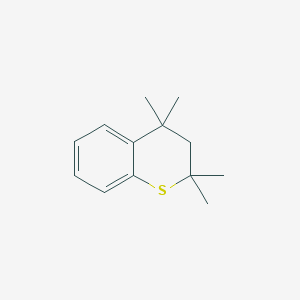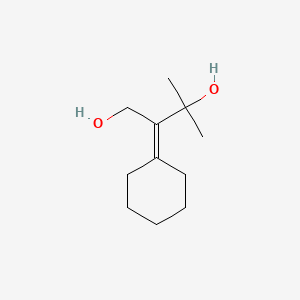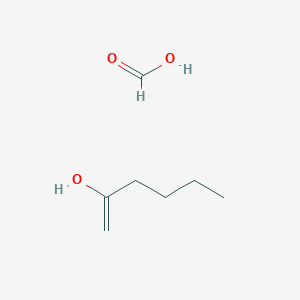
Formic acid;hex-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid: and hex-1-en-2-ol are two distinct chemical compoundsIt is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees . Hex-1-en-2-ol is an organic compound with the chemical formula C6H12O. It is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon.
Vorbereitungsmethoden
Formic acid: can be prepared through several methods:
Laboratory Preparation: Formic acid can be synthesized by the decarboxylation of oxalic acid with glycerol at 110°C.
Industrial Production:
Hex-1-en-2-ol: can be prepared by refluxing hexan-1-ol with an acid catalyst .
Analyse Chemischer Reaktionen
Formic acid: undergoes various chemical reactions:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can act as a reducing agent, splitting into hydride and carbon dioxide.
Dehydration: In the presence of concentrated sulfuric acid, formic acid decomposes to form carbon monoxide and water.
Hex-1-en-2-ol: can undergo:
Oxidation: It can be oxidized to form hex-1-en-2-one.
Hydration: It can react with water to form hexan-2-ol.
Wissenschaftliche Forschungsanwendungen
Formic acid: has numerous applications:
Chemistry: Used as a reducing agent and in the synthesis of various chemicals.
Biology: Plays a role in the metabolism of certain organisms.
Medicine: Used as a preservative and antibacterial agent in livestock feed.
Industry: Employed in the production of rubber, textiles, and as a descaler.
Hex-1-en-2-ol: is used in:
Fragrance Industry: As a component in perfumes and fragrances.
Organic Synthesis: As an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
Formic acid: exerts its effects through various mechanisms:
Reducing Agent: It donates electrons in redox reactions.
Metabolism: It is metabolized in the body to carbon dioxide and water.
Hex-1-en-2-ol: acts primarily as an intermediate in organic reactions, participating in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Formic acid: can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . Its uniqueness lies in its simplicity and dual functional groups, allowing it to act as both an acid and an aldehyde .
Hex-1-en-2-ol: can be compared with other unsaturated alcohols like hex-2-en-1-ol and hex-3-en-1-ol. Its unique structure with the double bond at the first carbon and hydroxyl group at the second carbon distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
134965-38-1 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
formic acid;hex-1-en-2-ol |
InChI |
InChI=1S/C6H12O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h7H,2-5H2,1H3;1H,(H,2,3) |
InChI-Schlüssel |
XDVJCWPDUZXVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
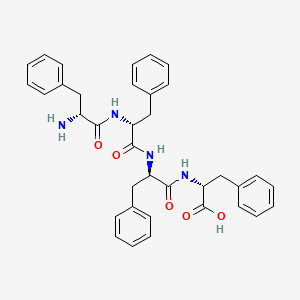
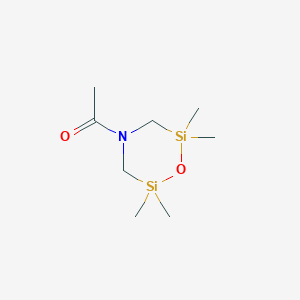
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
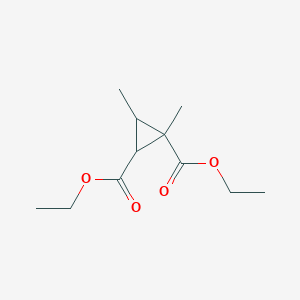
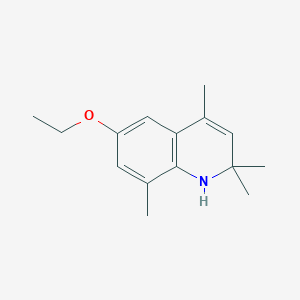
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
